(R)-Ethyl 2-hydroxypropanoate

Descripción

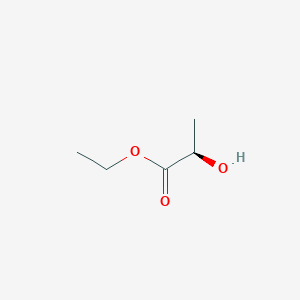

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348444 | |

| Record name | (+)-Ethyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-00-5 | |

| Record name | (+)-Ethyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl D-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for R Ethyl 2 Hydroxypropanoate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the high selectivity of enzymes with traditional chemical reactions to create efficient pathways to enantiomerically pure compounds. For the production of (R)-Ethyl 2-hydroxypropanoate, lipases are prominently used due to their ability to catalyze enantioselective esterification and transesterification reactions.

The choice of enzyme is critical for achieving high enantioselectivity in the synthesis of this compound. Lipases, particularly from Candida and Pseudomonas species, are widely studied for this purpose. The resolution of racemic ethyl lactate (B86563) often involves the selective acylation of the (R)-enantiomer. abap.co.in

Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is a frequently employed biocatalyst. nih.govcjcatal.com In systems using this enzyme for the esterification of lactic acid and ethanol (B145695), reaction conditions such as temperature, solvent, and substrate molar ratio are optimized to maximize both conversion and enantiomeric excess (ee). nih.govcjcatal.com For instance, studies have shown that in ionic liquids, lower temperatures and a higher excess of alcohol can favor higher enantioselectivity. nih.gov One study achieved a 77% yield of ethyl lactate using Novozym 435 in tert-butyl alcohol at 60°C. cjcatal.com Another approach involves the kinetic resolution of racemic ethyl 2-hydroxypropanoate, where the (R)-enantiomer selectively reacts with vinyl esters, yielding acylated (R)-products with excellent enantiomeric excess (>99%). abap.co.in

The selection of the reaction medium is also crucial. Deep eutectic solvents (DESs) have emerged as green alternatives to traditional organic solvents. researchgate.net A study screening various DESs found that a mixture of choline (B1196258) chloride and glycerol (B35011) (1:2 molar ratio) was most effective for the lipase-catalyzed esterification of lactic acid, enhancing enzyme activity. researchgate.net

Table 1: Performance of Different Lipases in this compound Synthesis

| Enzyme | Reaction Type | Substrates | Key Finding | Reference |

| Novozym 435 (Candida antarctica lipase B) | Esterification | Lactic acid, Ethanol | Optimal conversion of 77% in tert-butyl alcohol. cjcatal.com | cjcatal.com |

| Novozym 435 (Candida antarctica lipase B) | Esterification | Lactic acid, Ethanol | In ionic liquid, highest ee (34.3%) at 30°C with 11-fold alcohol excess. nih.gov | nih.gov |

| Immobilized Candida antarctica lipase B | Kinetic Resolution | Racemic ethyl 2-hydroxypropanoate, Vinyl esters | (R)-enantiomer selectively acylated, achieving >99% ee for the product. abap.co.in | abap.co.in |

| Lipase from Pseudomonas cepacia | Enantioselective Hydrolysis | Racemic ethyl 2-hydroxy-4-phenylbutyrate | Produces (R)-ester with >99% ee. manchester.ac.uk | manchester.ac.uk |

The activity and enantioselectivity of lipases can be significantly enhanced through various pretreatment and modification strategies. Lipases exist in a conformational equilibrium between a closed, inactive state and an open, active state. nih.gov Pretreatment methods aim to stabilize the open conformation, a phenomenon known as "hyperactivation". nih.gov

One effective method involves immobilizing the lipase on supports treated with ionic additives. For example, the immobilization of Thermomyces lanuginosus lipase (TLL) on a support pre-treated with sodium dodecyl sulfate (B86663) (SDS) can lead to a significant increase in catalytic activity. nih.gov This is attributed to the detergent molecules interacting with the lipase and stabilizing its active conformation. nih.gov

The use of deep eutectic solvents (DESs) not only serves as a reaction medium but can also pretreat the enzyme. The components of DES can interact with the amino acid residues of the lipase, enhancing its stability and activity. researchgate.net For instance, a DES composed of choline chloride and glycerol has been shown to improve the thermal stability of lipase. researchgate.net

Asymmetric Catalysis in this compound Production

Asymmetric catalysis utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to convert prochiral substrates into chiral products with high enantioselectivity. This method is a powerful tool for producing this compound and related chiral molecules.

The design of the chiral ligand is the cornerstone of successful asymmetric catalysis. The ligand's structure creates a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. For reactions producing chiral alcohols and esters, ligands based on frameworks like BINAP, TsDPEN, and prolinol have been developed. nih.govscispace.commdpi.com

For example, a highly effective catalytic enantioselective Reformatsky reaction uses a readily available prolinol ligand with Me₂Zn to construct β-hydroxy esters in high yields and enantiomeric excess. nih.govacs.org While this specific reaction produces β-hydroxy esters, the principle of using a chiral amino alcohol ligand to control stereochemistry is broadly applicable. Similarly, chiral porous organic polymers (POPs) functionalized with BINAP have been used to support ruthenium species for the asymmetric hydrogenation of β-keto esters. scispace.com The design of these ligands often involves preserving the core structure of a known successful ligand while adding functionalities for immobilization or to enhance solubility and stability. mdpi.com

A primary route to this compound is the enantioselective hydrogenation of ethyl pyruvate (B1213749). This reaction has become a benchmark for testing the efficacy of heterogeneous asymmetric catalysts. mdpi.com The most widely studied systems are based on platinum (Pt) or ruthenium (Ru) catalysts modified with chiral cinchona alkaloids, such as cinchonidine (B190817). mdpi.combuchler-gmbh.com

When ethyl pyruvate is hydrogenated over a cinchonidine-modified platinum catalyst, (R)-ethyl lactate is preferentially formed with high enantiomeric excess, sometimes exceeding 95%. mdpi.com The cinchonidine adsorbs onto the platinum surface, creating chiral sites that favor the approach of the substrate in an orientation that leads to the (R)-product. lookchem.com The catalyst support, such as silica (B1680970), alumina, or zirconia, also plays a role in the catalyst's performance and can influence reaction rates. mdpi.com

Ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP are also highly effective for the hydrogenation of keto esters. scispace.com Heterogenizing these catalysts by supporting them on materials like porous organic polymers allows for easier catalyst recovery and reuse while maintaining high activity and enantioselectivity. scispace.com

Table 2: Asymmetric Hydrogenation of Keto Esters for Chiral Hydroxy Esters

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Pt-Cinchonidine | Ethyl Pyruvate | This compound | Up to 95% | mdpi.com |

| Ru/POP-BINAP | Ethyl benzoylformate | (S)-Ethyl mandelate | 81% | scispace.com |

| Ru-SunPhos | 2-Oxo-4-phenylbutanoic acid | (R)-2-Hydroxy-4-phenylbutanoic acid | 92.6% | researchgate.net |

| Pt/ZrO₂ with chiral imidazoline (B1206853) ligand | 1-Phenyl-1,2-propanedione | (R)-1-Hydroxy-1-phenylpropan-2-one | 91% | mdpi.com |

The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by adding an organozinc reagent (a Reformatsky enolate) derived from an α-halo ester to an aldehyde or ketone. organic-chemistry.orgwikipedia.org While this reaction traditionally produces β-hydroxy esters, the development of catalytic and enantioselective versions showcases an advanced strategy for creating chiral hydroxyl esters. nih.gov

Recent advancements have led to highly catalytic enantioselective Reformatsky reactions. These methods often employ a stoichiometric amount of a zinc source, like dimethylzinc (B1204448) (Me₂Zn), in the presence of a catalytic amount of a chiral ligand. nih.govbeilstein-journals.org For example, using a readily available prolinol-based ligand, a variety of aldehydes and ketones can be reacted with ethyl iodoacetate to produce the corresponding β-hydroxy esters with yields up to 98% and enantiomeric excess values as high as 95%. nih.govacs.org The reaction demonstrates broad functional group tolerance and can be performed on a gram scale. nih.gov The proposed mechanism involves the formation of a six-membered transition state where the chiral ligand, coordinated to the zinc, directs the facial attack on the carbonyl group, thereby establishing the product's stereochemistry. nih.gov

Bio-based Production Routes and Green Chemistry Principles

The production of this compound is increasingly shifting towards bio-based routes that align with the principles of green chemistry. These methods leverage renewable feedstocks and process intensification to create a sustainable life cycle for the solvent. psu.edu The core of this approach involves the fermentation of carbohydrates to produce D-lactic acid, which is subsequently esterified with bio-ethanol. bohrium.com This bio-based pathway is recognized for being biodegradable, non-corrosive, non-carcinogenic, and non-ozone-depleting. psu.edu

Fermentation-based Synthesis from Renewable Resources

The foundation of green this compound production lies in the fermentation of renewable biomass. nih.gov Carbohydrate sources, such as corn, soybeans, and lignocellulosic biomass from softwood, serve as the primary feedstock. psu.edunih.gov Softwood hydrolysates, which are rich in sugars like mannose, can be effectively fermented to produce optically pure D-lactic acid. beilstein-journals.org

Specific strains of bacteria, such as the modified Pediococcus acidilactici ZP26, have been engineered to efficiently convert mannose into D-lactic acid with an optical purity exceeding 99%. beilstein-journals.org This high-purity D-lactic acid is the direct chiral precursor to this compound. The subsequent step is the esterification of this D-lactic acid with ethanol, which is also commonly produced via fermentation of plant biomass. bohrium.comnih.gov This integrated bio-based process, from renewable raw materials to the final product, exemplifies a sustainable manufacturing cycle. psu.edunih.gov

Reactive Distillation Processes for Enhanced Yield and Efficiency

Reactive distillation represents a significant process intensification strategy for the synthesis of ethyl lactate. psu.educhemsrc.com This technique combines the chemical reaction (esterification) and product separation (distillation) into a single apparatus. beilstein-journals.org The esterification of lactic acid with ethanol is a reversible reaction that produces water as a byproduct. figshare.com By continuously removing water from the reaction mixture via distillation, the chemical equilibrium is shifted towards the product side, thereby overcoming the limitations of conventional batch reactors and driving the reaction to higher conversion rates. beilstein-journals.orgfigshare.com

This integrated process leads to enhanced reaction rates, higher product yields, and increased energy efficiency. psu.educhemsrc.com Studies have demonstrated that reactive distillation can achieve high conversion of lactic acid and efficiently separate the ethyl lactate product. beilstein-journals.orgdtu.dk For instance, simulations have shown lactic acid conversions of approximately 96.13% and ethyl lactate yields of 95.76% are achievable. nih.gov The process can be optimized by adjusting parameters such as the ethanol-to-lactic acid molar ratio, catalyst concentration, and reboiler temperature to maximize efficiency. figshare.com

Reactive Distillation Performance in Ethyl Lactate Synthesis

| Study Focus | Catalyst | Key Finding/Result | Reference |

|---|---|---|---|

| Process Simulation | Not Specified | Achieved ~96.13% lactic acid conversion and 95.76% ethyl lactate yield. | nih.gov |

| Process Intensification | Heterogeneous | Reached >90% lactic acid conversion and 73% ethyl lactate yield. | chemsrc.com |

| Economic Evaluation | Amberlyst-15 | The process using 85 wt.% lactic acid was found to be the most economically favorable scenario. | nih.gov |

| Operational Parameter Evaluation | Not Specified | Demonstrated that reactive distillation is an energy-saving process with lower investment and operation costs. | figshare.com |

Sustainable Process Development and Minimization of Environmental Impact

The development of sustainable processes for ethyl lactate production is a key area of research, driven by the need to reduce reliance on petrochemical solvents. nih.gov Ethyl lactate is recognized as a green solvent because it is derived from renewable resources and is readily biodegradable. chemsrc.comacs.org Its production and use align with several principles of green chemistry, including the use of renewable feedstocks, waste prevention, and the design of energy-efficient processes. psu.edu

Efforts to minimize environmental impact focus on several aspects. Utilizing biomass and agricultural waste as starting materials reduces the carbon footprint associated with the final product. bohrium.com Process intensification techniques like reactive distillation significantly lower energy consumption compared to traditional batch reaction followed by multiple separation units. figshare.comresearchgate.net Furthermore, the use of solid, reusable acid catalysts (heterogeneous catalysis) instead of corrosive mineral acids avoids the need for neutralization steps and reduces waste generation. psu.edu The entire life cycle of bio-based ethyl lactate, from plant-based sugars to its eventual biodegradation into water and carbon dioxide, presents a closed loop that is more environmentally sustainable than fossil-fuel-based alternatives. psu.edunih.gov

Derivatization from Chiral Synthons

Beyond bio-based routes, this compound can be accessed through chemical synthesis starting from readily available chiral molecules known as chiral synthons. This approach leverages the inherent stereochemistry of a starting material to build the target molecule with the desired configuration.

Utilizing D-mannose as a Chiral Precursor

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that serves as a valuable chiral precursor in organic synthesis. beilstein-journals.org While its most direct route to D-lactic acid (the precursor for this compound) is through fermentation, chemical pathways also exist. beilstein-journals.org The chemical derivatization of D-mannose can be employed to synthesize various complex chiral molecules. For instance, synthetic strategies have been developed to convert D-mannose into key intermediates for compounds like (+)-BCH-189 through the formation of a 1,6-thioanhydro-β-mannose derivative, demonstrating its utility as a versatile starting block. chemsrc.com Although a direct, high-yield chemical conversion of D-mannose to D-lactic acid or its ethyl ester is less common than the fermentation route, its availability in the chiral pool makes it a significant starting point for chiral synthesis. beilstein-journals.orgresearchgate.net

Conversion of Lactic Acid Oligomers through Catalytic Alcoholysis

In concentrated aqueous solutions, lactic acid has a tendency to undergo intermolecular esterification to form linear oligomers (dimers, trimers, etc.). figshare.com These oligomers can reduce the yield of the desired monomeric ester during production. A method to address this is the catalytic alcoholysis of these lactic acid oligomers.

This process involves the transesterification of the oligomers with an alcohol, such as ethanol, in the presence of a catalyst. Anhydrous ferric chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for this reaction. The reaction breaks down the oligomer chains, converting them into anhydrous ethyl lactate. This approach is advantageous as it not only utilizes the oligomers that would otherwise be a byproduct but also produces an anhydrous ester mixture from which the pure product can be easily separated by distillation. The kinetics of this first-order equilibrium reaction have been studied, with an activation energy of 64.35 kJ·mol⁻¹ reported for the FeCl₃-catalyzed alcoholysis in a temperature range of 100–180 °C. researchgate.net

Kinetic Parameters for Alcoholysis of Lactic Acid Oligomers

| Parameter | Catalyst | Value | Conditions | Reference |

|---|---|---|---|---|

| Activation Energy (Ea) | Anhydrous FeCl₃ (1 mol%) | 64.35 kJ·mol⁻¹ | 100–180 °C, Autogenous pressure | researchgate.net |

| Reaction Type | Anhydrous FeCl₃ | First-order equilibrium reaction | Equimolar reactants | |

| Benefit | Anhydrous FeCl₃ | Produces anhydrous ethyl lactate, simplifying purification. | - |

Advanced Applications of R Ethyl 2 Hydroxypropanoate in Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The single, well-defined stereocenter of (R)-ethyl 2-hydroxypropanoate makes it a prime example of a chiral building block. himedialabs.comresearchgate.netgoogle.com The term "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis, and ethyl lactate (B86563) is a prominent member of this group. nih.gov Its utility lies in the ability to transfer its inherent chirality to new, more complex molecules, a foundational strategy in the synthesis of single-enantiomer pharmaceuticals and natural products.

The synthesis of enantiomerically pure compounds is critical in pharmacology, where different enantiomers of a drug can have vastly different biological activities. This compound serves as a reliable starting point for generating specific stereoisomers. For instance, it can be used to prepare other useful chiral intermediates. One documented synthesis involves the protection of the hydroxyl group of (S)-ethyl lactate (the enantiomer of the subject compound) as a silyl (B83357) ether to form (S)-Ethyl 2-(t-Butyldimethylsilyloxy)propanoate. This intermediate is then reduced to the corresponding aldehyde, (S)-2-(t-Butyldimethylsilyloxy)propanal, a key building block for the synthesis of complex molecules like maltepolides. sigmaaldrich.cnorgsyn.org A similar sequence starting with (R)-ethyl lactate would yield the corresponding (R)-aldehyde.

Another example is the three-step synthesis of (R)-propylene carbonate, an important chiral compound, from the inexpensive (S)-ethyl lactate. thieme-connect.com This transformation typically involves a borohydride-mediated reduction of the ester, demonstrating how the chirality of ethyl lactate is directly transferred to the final product. thieme-connect.com

The total synthesis of complex natural products often relies on a strategy that builds the target molecule from simple, chiral starting materials. This compound and its enantiomer have been employed in the synthesis of several biologically active natural products.

For example, D-ethyl lactate was a key chiral starting material in the first enantioselective total syntheses of arundinolide A and B. thieme-connect.de Similarly, a precursor for the Elisabethin A skeleton, a marine diterpenoid, was synthesized using (S)-ethyl lactate as a chiral auxiliary in an asymmetric Diels-Alder reaction. researchgate.net These syntheses highlight the strategic importance of using a readily available chiral molecule to establish key stereocenters early in a synthetic sequence, which are then carried through to the final complex target. While a full synthesis of elisapterosin B was reported starting from glutamic acid, nih.gov related strategies for similar marine diterpenes have utilized lactate esters, showcasing their versatility. researchgate.netnih.gov

Role in Pharmaceutical Intermediate Synthesis

The structural features of this compound are present in numerous active pharmaceutical ingredients (APIs), making it a valuable precursor and reagent in the pharmaceutical industry.

This compound is a direct precursor to key chiral intermediates required for the synthesis of major pharmaceuticals. A prominent example is its role in producing (R)-2-hydroxy-4-phenylbutyrate ethyl ester, or (R)-HPBE. consensus.apphep.com.cn This intermediate is essential for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. nih.govnih.govacs.org

The production of (R)-HPBE is often achieved through the highly selective asymmetric reduction of a prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.gov Biocatalytic methods employing engineered enzymes, such as carbonyl reductase (CpCR) coupled with a cofactor regeneration system, have been developed to perform this transformation with high efficiency and stereoselectivity. consensus.appnih.gov In one study, a recombinant E. coli strain was engineered to co-express a carbonyl reductase and glucose dehydrogenase, achieving a 98.3% conversion of OPBE to (R)-HPBE with an enantiomeric excess (ee) of 99.9%. nih.gov

Table 1: Biocatalytic Synthesis of (R)-HPBE

| Precursor | Biocatalyst System | Product | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Carbonyl Reductase (CpCR) & Glucose Dehydrogenase (GDH) | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | 98.3% | 99.9% | nih.gov |

This table summarizes the results from biocatalytic processes designed to produce key precursors for ACE inhibitors.

Beyond its role as a structural precursor, this compound can function as a chiral auxiliary. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction at a different site. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality. nih.gov

Lactic acid esters have been utilized as chiral auxiliaries in diastereoselective Diels-Alder reactions to synthesize optically active 3-cyclohexene-1-carboxylic acid, a crucial building block for APIs like oseltamivir (B103847) (Tamiflu) and edoxaban. acs.org In this approach, the hydroxyl group of ethyl lactate is acylated to form a dienophile. The subsequent TiCl₄-catalyzed Diels-Alder reaction with a diene proceeds with high diastereoselectivity due to the influence of the lactate-derived chiral center. The auxiliary can then be easily removed. acs.org

A patent for the synthesis of a potent endothelin antagonist describes the use of (S)-ethyl lactate as a chiral auxiliary to produce the (R)-stereoisomer of a key 2-aryloxycarboxylic acid intermediate. google.com While the diastereoselectivity was noted to be lower than with other auxiliaries like (R)-pantolactone (60-75% for ethyl lactate), this example explicitly demonstrates its application as a removable chiral directing group in the synthesis of pharmaceutical intermediates. google.comunirioja.es

Green Solvent Applications in Advanced Organic Transformations

In line with the principles of green chemistry, there is a significant industrial and academic push to replace conventional, often toxic and petroleum-based, solvents with environmentally benign alternatives. researchgate.netpsu.edu Ethyl lactate, which can be produced from the fermentation of biomass, is recognized as a green solvent due to its biodegradability, low toxicity, high boiling point, and derivation from renewable resources. researchgate.netpsu.edumonash.eduatamanchemicals.comnih.gov

It has proven to be an effective medium for a variety of advanced organic transformations, often providing yields comparable or superior to those in traditional solvents. researchgate.netmonash.edu Its utility has been demonstrated in multicomponent reactions, cycloaddition reactions, and coupling reactions. himedialabs.comsigmaaldrich.cnresearchgate.net For example, ethyl lactate has been used as the solvent for the 1,3-dipolar cycloaddition reaction between isatin, proline, and naphthoquinone to generate medicinally important spiro-oxindole derivatives in excellent yields at room temperature. researchgate.netdntb.gov.ua Other notable applications include its use as a medium for copper-catalyzed homo- and cross-coupling of terminal alkynes and in the synthesis of various heterocyclic compounds. researchgate.net The miscibility of ethyl lactate with water also allows for the creation of tunable aqueous solvent systems to optimize reaction outcomes. researchgate.netmonash.edu

Table 2: Examples of Organic Reactions in Ethyl Lactate

| Reaction Type | Specific Transformation | Advantage of Ethyl Lactate | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Synthesis of spiro-oxindole derivatives | Green solvent, excellent yields at room temp. | researchgate.net |

| Coupling Reaction | Copper-catalyzed coupling of terminal alkynes | Bio-based solvent medium | researchgate.net |

| Multicomponent Reaction | Synthesis of dihydropyridines | Light-induced synthesis under tunable conditions | researchgate.net |

This table showcases the versatility of ethyl lactate as a green solvent for various advanced chemical reactions.

Solvent for 1,3-Dipolar Cycloaddition Reactions

This compound has emerged as a promising green solvent for conducting 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.netwikipedia.orgresearchgate.net Research has demonstrated its effectiveness in the synthesis of complex molecules like spiro-oxindole derivatives, which are of significant medicinal interest. researchgate.net In these reactions, this compound not only serves as the reaction medium but can also influence the reaction's outcome.

One notable study showcased the use of ethyl lactate in the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a dipolarophile to produce spiro[benzo[f]pyrrolo[2,1-a]isoindole-5,3'-indoline]-2',6,11-trione derivatives in excellent yields at room temperature. researchgate.net This highlights the solvent's ability to facilitate complex, multi-component reactions under mild conditions. researchgate.net The polarity of ethyl lactate can be a key factor in stabilizing the intermediates and transition states involved in the cycloaddition process.

The application of this compound in these reactions offers a greener alternative to traditional, often hazardous, organic solvents. researchgate.net Its bio-based origin and biodegradability further enhance its appeal from a green chemistry perspective. researchgate.netaidic.it

Medium for Catalyst-Free Thiol Coupling Reactions

Recent advancements have identified this compound as an effective medium for catalyst-free thiol coupling reactions. This application is particularly significant as it circumvents the need for often toxic and expensive metal catalysts, aligning with the principles of green chemistry. The inherent properties of ethyl lactate can promote the reaction, potentially through hydrogen bonding interactions that activate the substrates.

While specific details on catalyst-free thiol coupling reactions in this compound are emerging, the broader context of its use in coupling reactions is well-established. For instance, it has been successfully employed in the Glaser coupling of terminal alkynes, where it was proposed to act not just as a solvent but also as a ligand for the copper catalyst. monash.edu This dual role suggests its potential to actively participate in and facilitate various coupling processes, including those involving thiols.

Tunable Solvent Systems for Altering Reaction Selectivity

A significant advantage of this compound is its miscibility with water, which allows for the creation of tunable solvent systems. monash.edursc.org By varying the concentration of ethyl lactate in aqueous solutions, the polarity and other properties of the medium can be precisely adjusted to optimize reaction conditions and enhance selectivity. monash.edursc.orgresearchgate.net

In another example, the yield of a multi-component reaction for the synthesis of dihydropyridinones was significantly improved by using a 60% aqueous solution of ethyl lactate. monash.edu This demonstrates the power of using water as a co-solvent to fine-tune the reaction environment and achieve desired outcomes. monash.edu The ability to modulate the solvent properties makes this compound a highly versatile tool for chemists seeking to control reaction selectivity.

Below is an interactive data table showcasing the effect of solvent composition on the yield of a particular reaction, illustrating the concept of tunable solvent systems.

| Reactant (R) | Solvent Composition (Water:Ethyl Lactate) | Yield (%) |

| Ph | 40:60 | 92 |

| 4-Me-C6H4 | 50:50 | 95 |

| 4-OMe-C6H4 | 30:70 | 91 |

| Cyclohexyl | 60:40 | 85 |

| Benzyl | 20:80 | 88 |

This table is a representative example based on findings in the synthesis of dihydropyridinones and aryl aldimines, demonstrating how adjusting the water-ethyl lactate ratio can impact reaction yield. monash.eduresearchgate.net

Replacement for Conventional Toxic and Halogenated Solvents

A primary driver for the adoption of this compound in organic synthesis is its role as a safer, biodegradable replacement for conventional toxic and halogenated solvents. aidic.itatamanchemicals.com Solvents like dichloromethane (B109758) (DCM), chloroform, and various ethylene (B1197577) glycol ethers have been widely used but pose significant environmental and health risks. researchgate.net Ethyl lactate offers comparable or even superior solvent properties for a range of applications without these drawbacks. researchgate.netatamanchemicals.com

Its effectiveness as a substitute has been demonstrated in numerous reaction types, including the synthesis of spiro-oxindole derivatives via 1,3-dipolar cycloaddition reactions, where it replaces more hazardous solvents traditionally used for such transformations. researchgate.net Furthermore, its application extends to cleaning formulations, where it has successfully replaced environmentally harmful solvents. researchgate.net

The move away from toxic and halogenated solvents is a critical aspect of modernizing chemical processes to be more sustainable. aidic.it this compound, being bio-based, biodegradable, non-toxic, and non-ozone-depleting, stands out as a leading candidate in this transition. researchgate.netwikipedia.org

R Ethyl 2 Hydroxypropanoate in Advanced Materials Science

Precursor in Biodegradable Polymer Synthesis

A primary application of (R)-Ethyl 2-hydroxypropanoate in materials science is its role as a precursor in the synthesis of biodegradable polymers. These materials offer a sustainable alternative to traditional petroleum-based plastics. psu.edusciepublish.com

Monomer for Polylactide (PLA) and Co-polymers

This compound serves as a key monomer for the production of polylactide (PLA), a leading biodegradable and biocompatible thermoplastic polyester. sciepublish.comnih.gov Lactic acid, the foundational molecule for PLA, exists in two stereoisomeric forms: L-lactic acid and D-lactic acid. rsc.org this compound is functionally related to (R)-lactic acid. nih.gov The synthesis of high-molecular-weight PLA is typically achieved through the ring-opening polymerization of lactide, a cyclic dimer of lactic acid. rsc.orgnih.gov

The enantiomeric purity of the lactic acid derivatives used as monomers is crucial for producing PLA with desirable physical and rheological properties. mdpi.com The use of enantiomerically pure monomers like this compound allows for the creation of isotactic PLA, which possesses a high degree of crystallinity, contributing to enhanced mechanical strength and thermal stability. mdpi.com

Impact on Polymer Stereochemistry and Properties

The stereochemistry of the monomer units within the PLA polymer chain has a profound impact on its macroscopic properties. The incorporation of (R)- and (S)-lactide units influences the polymer's crystallinity, melting point, and degradation rate.

| Property | Influence of Stereochemistry |

| Crystallinity | The use of a single stereoisomer (e.g., from this compound) leads to highly crystalline poly-L-lactide (PLLA) or poly-D-lactide (PDLA). An equal mixture of both results in an amorphous polymer. |

| Melting Point (Tm) | Highly crystalline PLLA has a melting point of around 170-180°C, while amorphous PDLLA has a glass transition temperature of about 55°C but no melting point. nih.gov |

| Mechanical Strength | The degree of crystallinity directly affects the polymer's stiffness and strength. Semi-crystalline PLA exhibits higher stiffness. sciepublish.com |

| Biodegradation Rate | The amorphous regions of PLA degrade faster than the crystalline regions. Therefore, controlling stereochemistry allows for tunable degradation profiles. |

This table illustrates the significant role of monomer stereochemistry, influenced by precursors like this compound, on the final properties of Polylactide (PLA).

Material Building Block for Specialty Chemicals

Beyond its role in bulk polymer production, this compound is a versatile building block for the synthesis of a variety of specialty chemicals with applications in high-performance materials. moldb.comevitachem.com

Applications in Coatings and Inks

Ethyl lactate (B86563), including the (R)-enantiomer, is widely used as a solvent in the formulation of coatings, inks, and adhesives. atamanchemicals.comlookchem.com Its high solvency power, low vapor pressure, and biodegradability make it an attractive and environmentally friendly alternative to traditional, often more toxic, solvents. psu.eduresearchgate.net In the coatings industry, it can dissolve a range of resins, including cellulose (B213188) derivatives like nitrocellulose and cellulose acetate. atamanchemicals.com Its use in printing inks is also notable, contributing to formulations that are less harmful to the environment. researchgate.net

Use in Semiconductor Industry Processes

In the semiconductor industry, ethyl lactate has found application as a solvent in photolithography processes. atamanchemicals.com It is used as a diluent for photoresists, which are light-sensitive materials used to create patterns on semiconductor wafers. atamanchemicals.com Ethyl lactate is also being explored as a potential substitute for glycol ethers, which are facing increasing environmental and health scrutiny. p2infohouse.org Its ability to effectively dissolve various polymers and its relatively low toxicity make it a promising candidate for cleaning and stripping applications in semiconductor manufacturing. atamanchemicals.comp2infohouse.org

Spectroscopic and Computational Studies of R Ethyl 2 Hydroxypropanoate

Spectroscopic Characterization for Enantiomeric Purity Determination

The quantitative analysis of enantiomeric composition is crucial in many applications. Spectroscopic and chromatographic methods are the primary tools for determining the enantiomeric ratio of chiral molecules like (R)-Ethyl 2-hydroxypropanoate.

Gas chromatography utilizing chiral stationary phases (CSPs) is an effective method for separating and quantifying the enantiomers of ethyl lactate (B86563). The principle of this technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the column, leading to different retention times.

The separation of ethyl lactate enantiomers has been successfully achieved using capillary columns coated with derivatized cyclodextrins. gcms.cz Optimized operating parameters are essential for achieving baseline separation of the (R)- and (S)-enantiomers. A study demonstrated the complete separation of a mixture containing ethyl lactate enantiomers and ethyl pyruvate (B1213749) on a chiral stationary phase. researchgate.net The retention times for (R)-ethyl lactate and (S)-ethyl lactate were 13.0 minutes and 14.02 minutes, respectively, allowing for their distinct quantification. researchgate.net

| Parameter | Value |

|---|---|

| Column Temperature | 90°C |

| Injector Temperature | 200°C |

| Detector Temperature | 180°C (Corrected from source typo) |

| Split Ratio | 1:60 |

| Injection Volume | 0.30 µL |

| Carrier Gas Pressure | 0.04 MPa |

| Retention Time (R)-ethyl lactate | 13.0 min |

| Retention Time (S)-ethyl lactate | 14.02 min |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds. researchgate.net The use of CSPs in HPLC is the most common approach for resolving enantiomers. researchgate.netnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated high efficacy in separating a wide range of chiral molecules, including ethyl lactate. google.comresearchgate.net

A specific HPLC method for determining the chiral purity of ethyl lactate involves a coated polysaccharide derivative chiral column, such as the DAICEL CHIRALCEL AD-H. google.com This method uses a normal-phase chromatographic system with a mobile phase consisting of n-hexane and ethanol (B145695). google.com Isocratic elution allows for the effective and rapid separation of the ethyl lactate enantiomers, ensuring accurate determination of the enantiomeric excess (ee%). google.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | DAICEL CHIRALCEL AD-H, 4.6 x 250mm, 5 µm |

| Stationary Phase | Coated polysaccharide derivative (amylose-tris(3,5-dimethylphenylcarbamate) on spherical silica (B1680970) gel) |

| Column Temperature | 20°C |

| Mobile Phase | Ethanol: n-hexane = 5:95 (v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Detection Wavelength | 210 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While enantiomers produce identical NMR spectra in an achiral solvent, their signals can be differentiated by introducing a chiral auxiliary. This is achieved through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). nih.govfiveable.me

CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum. For instance, new CSAs derived from ethyl (S)-lactate have been developed for the enantiodiscrimination of amino acid derivatives. nih.gov

CLSRs, such as europium or samarium complexes, are paramagnetic compounds that induce significant changes in the chemical shifts of nearby nuclei. fiveable.menih.govrsc.org When a chiral lanthanide reagent interacts with a racemic mixture, it forms diastereomeric complexes that result in chemical shift non-equivalence (ΔΔδ), allowing for the resolution of enantiomeric signals. rsc.org This technique is effective for determining the optical purity of various chiral compounds. nih.gov The magnitude of the induced shift depends on the concentration of the shift reagent and the specific enantiomer, enabling quantitative analysis. fiveable.menih.gov

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides profound insights into the molecular properties of this compound that are not directly accessible through experimental methods alone. Techniques like Density Functional Theory (DFT) are used to model its structure and energetic landscape. acs.orgresearchgate.net

Quantum chemical calculations are employed to determine the most stable three-dimensional structures (conformations) of ethyl lactate. These studies have shown that the molecule's conformation is heavily influenced by the potential for intramolecular hydrogen bonding. researchgate.net DFT calculations have confirmed that the most stable isomer in the gas phase is one where an intramolecular hydrogen bond forms between the hydroxyl hydrogen and the carbonyl oxygen. researchgate.net The surrounding medium, however, can have a strong effect on this intramolecular bonding. researchgate.net

This compound has the capacity for both intramolecular and intermolecular hydrogen bonding, which dictates many of its physical properties. researchgate.netrsc.org Computational studies analyze the competition between these interactions. rsc.org

Intramolecular Hydrogen Bonding: As mentioned, calculations confirm that the distance and angle between the hydroxyl hydrogen and the carbonyl oxygen are favorable for the formation of a strong intramolecular hydrogen bond. researchgate.net This interaction stabilizes the molecular conformation.

Intermolecular Hydrogen Bonding: In the liquid state or in solution, ethyl lactate can form intermolecular hydrogen bonds with itself or with other molecules (e.g., water). acs.org Computational studies on mixtures of ethyl lactate and water reveal the development of strong intermolecular hydrogen bonds between the two different molecules. acs.org Methods such as "atoms in a molecule" (AIM) and "natural bond orbital" (NBO) analysis are used to shed light on the specific properties of these hydrogen bonds. acs.org The interplay between intra- and intermolecular hydrogen bonding is crucial in defining the macroscopic properties of ethyl lactate as a pure liquid and as a solvent. acs.orgrsc.org

Thermodynamic Modeling for Phase Behavior and Equilibrium

The phase behavior of chiral compounds is a critical aspect of their characterization and application, particularly in processes involving separation and purification. For this compound, thermodynamic modeling, supported by experimental data, provides valuable insights into its solid-liquid phase equilibria, especially in relation to its enantiomeric counterpart, (S)-Ethyl 2-hydroxypropanoate.

A key tool in understanding the phase behavior of enantiomeric mixtures is the construction of a binary phase diagram. Such a diagram for the enantiomers of ethyl lactate has been determined using modulated Differential Scanning Calorimetry (DSC). This analysis reveals the melting points of the pure enantiomers and the racemic mixture, as well as the eutectic point of the system.

The melting point of pure (+)-Ethyl D-Lactate, which is the (R)-enantiomer, has been determined to be -4.23°C. nih.gov Interestingly, this is the same melting point as its levorotatory counterpart, (-)-Ethyl L-Lactate. nih.gov In contrast, the racemic mixture of ethyl lactate exhibits a significantly lower melting point of -25.64°C. nih.gov

The binary phase diagram of the ethyl lactate enantiomers demonstrates the formation of a eutectic mixture. The eutectic point occurs at a composition of 60:40 [(L-form)/(D-form)] with a corresponding eutectic temperature of -26.95°C. nih.gov This information is crucial for developing separation strategies for the enantiomers and for understanding the physical properties of non-racemic mixtures.

The following table summarizes the key thermodynamic data related to the solid-liquid phase equilibrium of the ethyl lactate enantiomers.

Table 1: Solid-Liquid Phase Equilibrium Data for Ethyl Lactate Enantiomers

| Compound/Mixture | Melting Point (°C) |

|---|---|

| (+)-Ethyl D-Lactate ((R)-enantiomer) | -4.23 nih.gov |

| (-)-Ethyl L-Lactate ((S)-enantiomer) | -4.23 nih.gov |

| Racemic Mixture | -25.64 nih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules at the atomic level. For this compound, DFT calculations provide valuable insights into its conformational preferences, vibrational frequencies, and other molecular properties that are often challenging to determine experimentally.

Conformational analysis is a primary application of DFT in studying flexible molecules like this compound. The molecule possesses several rotatable bonds, leading to various possible conformers with different energies. DFT calculations can be employed to optimize the geometries of these conformers and determine their relative stabilities. For instance, a conformational analysis of the related L-lactic acid using DFT has shown that the relative energies of different conformers can be reliably calculated, providing an understanding of the most stable structures in the gas phase. This type of analysis for this compound would involve rotating the bonds around the chiral center and the ester group to map the potential energy surface and identify the global and local minima.

Furthermore, DFT calculations can predict vibrational frequencies, which are directly related to the infrared and Raman spectra of the molecule. By calculating the harmonic frequencies of the optimized geometries of the different conformers, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes and to confirm the presence of specific conformers. For example, DFT studies on ethyl lactate have been used in conjunction with FT-IR spectroscopy to understand the molecular interactions in binary mixtures.

Table 2: Representative DFT-Calculated Geometric Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Length | C-C (backbone) | ~1.53 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-C-O (hydroxyl) | ~109° |

It is important to note that the actual values would depend on the specific level of theory and basis set used in the DFT calculations. Such computational studies are invaluable for understanding the intrinsic properties of this compound and for interpreting experimental spectroscopic data.

Industrial Process Development and Optimization for R Ethyl 2 Hydroxypropanoate

Recovery and Purification Technologies

Achieving high purity, especially for the specific (R)-enantiomer, is critical for many applications of Ethyl 2-hydroxypropanoate, particularly in the pharmaceutical and fine chemical industries. myskinrecipes.com Advanced separation technologies are crucial for recovering the product from the reaction mixture and purifying it to the required specifications.

Membrane-based separation processes are gaining traction as an energy-efficient and cost-effective alternative to traditional separation methods like distillation. In the production of (R)-Ethyl 2-hydroxypropanoate via reactive distillation, a significant amount of water is produced, and excess ethanol (B145695) is often used.

Distillation remains a cornerstone of purification in the chemical industry. For this compound, specific distillation techniques are employed to achieve the high purity required for its applications. Following the primary reaction, whether in a batch reactor or a reactive distillation column, the crude product stream contains the desired ester, water, unreacted ethanol, and residual lactic acid.

A series of distillation columns can be used to separate these components. Typically, a first column removes the lighter components like ethanol and water, while a second column purifies the ethyl lactate (B86563) to achieve a high concentration, often exceeding 99%. ntnu.no Azeotropic distillation, using an entrainer like benzene (B151609) or by leveraging the azeotropes formed between the components, has traditionally been used to facilitate the removal of water and achieve high-purity ester. atamanchemicals.com The final product's purity and the retention of its chiral configuration are critical and are typically verified using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC).

Economic and Environmental Sustainability Assessments

The industrial viability of any chemical process is determined by a thorough assessment of its economic feasibility and environmental impact. For this compound, its classification as a "green solvent" is a major driver for its adoption. atamanchemicals.com

Economic Assessment: The economic viability of this compound production is heavily influenced by factors such as the cost of raw materials (bio-based lactic acid and ethanol), process scale, and energy consumption. frontiersin.org The use of process intensification technologies like reactive distillation can significantly reduce both capital and operational costs. ntnu.no Furthermore, efficient recovery and recycling of unreacted ethanol are crucial for improving the process economics. ntua.gr Techno-economic analyses are performed to estimate production costs at different scales, considering fixed costs, raw material prices, and energy inputs to determine market competitiveness against petroleum-derived solvents. researchgate.net

Environmental Sustainability Assessment: A key advantage of this compound is its favorable environmental profile. It is derived from renewable biomass resources through fermentation and is readily biodegradable. atamanchemicals.com Life-Cycle Assessment (LCA) is a methodology used to evaluate the environmental impact of the entire production process, from the cultivation of feedstock (like corn or sugarcane) to the final purified product. frontiersin.org The LCA considers factors such as greenhouse gas emissions, water usage, and energy source (fossil fuels vs. renewables). The choice of production technology has a direct impact on the environmental footprint; for instance, using supercritical CO₂ instead of organic solvents or employing energy-efficient membrane separation can significantly improve the sustainability of the process. ntua.grajgreenchem.com

Life Cycle Assessment of this compound Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and end-of-life. For this compound, a cradle-to-gate LCA, which covers the process from feedstock cultivation to the final product at the factory gate, is crucial for understanding its environmental footprint.

The primary production route for this compound is the esterification of lactic acid with ethanol, both of which can be derived from the fermentation of biomass. researchgate.net The environmental performance of the final product is therefore heavily influenced by the impacts of its precursors' production.

Key Environmental Impact Categories:

Global Warming Potential (GWP): This metric quantifies the potential contribution to climate change, measured in kilograms of CO2 equivalent (kg CO2 eq.). The production of this compound from renewable feedstocks generally exhibits a lower GWP compared to its petrochemical counterparts. researchgate.net

Acidification Potential (AP): This refers to the potential for emissions to cause acid rain, measured in kilograms of SO2 equivalent (kg SO2 eq.). The use of fertilizers in feedstock cultivation can be a significant contributor to acidification. researchgate.net

Eutrophication Potential (EP): This is the potential for nutrient enrichment of water bodies, leading to algal blooms and oxygen depletion, measured in kilograms of N equivalent (kg N eq.). Runoff from fertilized fields is a primary source of eutrophication. osti.gov

Fossil Energy Consumption (FEC): This measures the total amount of fossil fuels consumed throughout the production process, expressed in megajoules (MJ). researchgate.net

Research Findings on Corn Stover-Derived Ethyl Lactate:

A detailed life-cycle analysis of ethyl lactate produced from corn stover has provided valuable insights into its environmental performance. The study, which utilized process models incorporated into the Greenhouse gases, Regulated Emissions, and Energy use in Transportation (GREET) model, estimated the cradle-to-gate greenhouse gas (GHG) emissions and fossil energy consumption.

The results indicated that ethyl lactate derived from corn stover demonstrates significantly lower life-cycle fossil energy consumption (10–72%) and greenhouse gas emissions (23–90%) when compared to its fossil-fuel-derived functional replacements like N-methyl-2-pyrrolidone and ethyl acetate. researchgate.net The GHG emissions for ethyl lactate produced from corn-stover-derived polymer-grade lactic acid were estimated to be 1.7 kg CO2e/kg. researchgate.net The fossil energy consumption for the same process was also quantified, with the conversion of sugars to lactic acid and subsequently to ethyl lactate being a key energy-consuming step. researchgate.net

Below is an interactive data table summarizing the life cycle assessment data for ethyl lactate production from corn stover.

Evaluation of Renewable Feedstock Utilization

The selection of renewable feedstock is a critical factor influencing the sustainability and economic viability of this compound production. A variety of biomass sources can be utilized, each with its own set of advantages and challenges in terms of cultivation, processing, and environmental impact.

Commonly Considered Renewable Feedstocks:

Corn Stover: As a lignocellulosic biomass, corn stover is an abundant agricultural residue. Its utilization for producing chemicals like ethyl lactate avoids direct competition with food crops. The process typically involves pretreatment to break down the complex structure, followed by hydrolysis to release sugars, which are then fermented. researchgate.net

Sugarcane Bagasse: This is the fibrous residue remaining after sugarcane stalks are crushed to extract their juice. Similar to corn stover, it is a lignocellulosic feedstock that can be converted into fermentable sugars. Studies on the LCA of ethanol from sugarcane bagasse show that the environmental impact is sensitive to the technologies used for pretreatment and hydrolysis. researchgate.net

Wheat Straw: Another significant source of lignocellulosic biomass, wheat straw can be used for bioethanol and subsequently ethyl lactate production. LCAs of wheat straw-to-ethanol processes highlight that while it can offer GHG savings, there can be trade-offs in other environmental impact categories such as acidification and eutrophication, largely due to agricultural practices. bath.ac.uk

Sugarcane Juice/Molasses: These are first-generation feedstocks rich in readily fermentable sugars. While they offer a more direct route to ethanol and lactic acid, their use can be associated with land-use change and competition with food production. researchgate.net

Comparative Insights from Precursor Production:

While direct comparative LCA data for this compound from various feedstocks is limited, valuable insights can be drawn from the LCA of its precursors, ethanol and lactic acid.

A comparative LCA of ethanol production from different lignocellulosic feedstocks, such as corn stover, wheat straw, and sugarcane bagasse, reveals that the environmental performance can vary significantly based on factors like feedstock composition, energy requirements for processing, and agricultural inputs. researchgate.netmdpi.com For instance, the global warming potential for ethanol from sugarcane bagasse has been reported to be as low as 0.132 kg CO2 eq. per MJ, with steam generation being a major contributor. researchgate.net

Similarly, the production of lactic acid from different biomass sources has been evaluated. For example, the climate change impact for producing 1 kg of lactic acid from sugarcane bagasse was found to be 4.62 kg CO2 eq. researchgate.net

The following interactive data table provides a comparative overview of the environmental impacts associated with the production of the precursors (ethanol and lactic acid) from different renewable feedstocks. The data for this compound from corn stover is included for a direct, albeit limited, comparison.

Challenges and Opportunities:

Q & A

Q. How can researchers determine the enantiomeric purity of (R)-Ethyl 2-hydroxypropanoate in synthetic processes?

Methodological Answer: Enantiomeric purity is critical for applications in asymmetric synthesis. Techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry are recommended. Chiral HPLC columns (e.g., Chiralcel OD-H) can separate enantiomers using a mobile phase of hexane/isopropanol, with detection at 210 nm. Polarimetry measures optical rotation ([α]D), comparing observed values to literature data (e.g., +8.5° for pure (R)-enantiomer). Ensure calibration with certified standards and validate results using nuclear magnetic resonance (NMR) with chiral shift reagents. Purity thresholds (>99% GC) should align with synthesis goals, as deviations may indicate racemization or impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: The compound is flammable (H226, flash point 46°C) and poses respiratory risks (H335). Use fume hoods, anti-static equipment, and personal protective equipment (nitrile gloves, safety goggles). Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Spills require neutralization with sodium bicarbonate and disposal via approved hazardous waste channels. Safety Data Sheets (SDS) must be reviewed for region-specific regulations (e.g., UN 1192 transport codes) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at 1740 cm⁻¹, -OH at 3450 cm⁻¹). Proton NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 1.25 (triplet, CH₂CH₃), δ 4.15 (quartet, OCH₂), δ 4.35 (q, CH(OH)), and δ 1.45 (d, CH₃). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 118.13. Cross-reference with PubChem or ECHA databases for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of this compound as a chiral auxiliary?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., solvent polarity, temperature gradients). Design experiments with strict kinetic controls (e.g., pseudo-first-order conditions) and replicate trials (n ≥ 3). Use multivariate analysis (ANOVA) to isolate factors like catalyst loading or substrate steric effects. Publish raw data in repositories (per FAIR principles) to enable meta-analyses .

Q. What methodologies optimize the kinetic resolution of this compound in enantioselective reactions?

Methodological Answer: Employ dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) in ionic liquids. Monitor enantiomeric excess (ee) via chiral GC-MS. Computational modeling (DFT or MD simulations) can predict transition-state geometries to refine reaction conditions. Report uncertainties in rate constants (k) using error bars and confidence intervals .

Q. How should researchers address the hydrolytic instability of this compound in aqueous reaction systems?

Methodological Answer: Hydrolysis to lactic acid is pH-dependent. Stabilize the ester by buffering solutions at pH ≤ 5 (e.g., citrate buffer) or using non-aqueous solvents (THF, DCM). Alternatively, employ protective groups (e.g., silyl ethers) for hydroxyl protection. Quantify degradation products via LC-MS and include stability studies in supplementary materials .

Q. What strategies validate the stereochemical integrity of this compound in multi-step syntheses?

Methodological Answer: Use X-ray crystallography for absolute configuration confirmation. For in situ monitoring, circular dichroism (CD) spectroscopy tracks chiral centers. Compare synthetic intermediates with commercially available enantiopure standards. Document all synthetic steps, including workup and purification, to ensure traceability .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer: Adhere to the FAIR data principles: publish raw NMR/GC-MS spectra, crystallographic data (CIF files), and experimental protocols in open-access repositories (e.g., Zenodo). Use version-controlled lab notebooks (e.g., LabArchives) and pre-register hypotheses to avoid selective reporting. Cross-validate results with independent labs using blinded samples .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer: Fit data to sigmoidal models (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For in vivo studies, apply Kaplan-Meier survival analysis and Cox proportional hazards models. Include power analyses to justify sample sizes .

Ethical and Reporting Standards

Q. How should researchers disclose hazards associated with this compound in publications?

Methodological Answer: Follow GHS classification guidelines: explicitly state hazard codes (Xi, R10) and precautionary measures (P261, P305+P351+P338) in the "Safety" section. Provide detoxification protocols for accidental exposure (e.g., eye irrigation with 0.9% saline). Journals may require ethical compliance certificates for studies involving human/animal subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.